

Protocol for Assessing PF-03814735 Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103

[Get Quote](#)

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03814735 is a potent, orally bioavailable small molecule inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis.^{[1][2]} Overexpression of Aurora kinases has been documented in a variety of solid tumors, including breast, colon, pancreatic, ovarian, and gastric cancers, making them attractive targets for cancer therapy.^{[1][2]} **PF-03814735** competitively binds to the ATP-binding pocket of Aurora kinases, inhibiting their function and leading to a cascade of anti-proliferative effects.^{[3][4]} This document provides detailed protocols for assessing the efficacy of **PF-03814735** in solid tumor models, from in vitro cell-based assays to in vivo xenograft studies.

Mechanism of Action

PF-03814735 inhibits Aurora A and Aurora B kinases, which play critical roles in cell division.^[1] ^[2] Inhibition of these kinases disrupts several mitotic processes, including centrosome separation, spindle formation, and chromosome segregation.^{[5][6]} The primary mechanism of action involves the reduction of phosphorylation of key downstream substrates, such as histone H3.^{[1][2]} This leads to a blockage of cytokinesis, resulting in the formation of polyploid, multinucleated cells and ultimately, the inhibition of cell proliferation.^{[1][2]}

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of **PF-03814735** in various solid tumor cell lines.

Table 1: In Vitro Inhibitory Activity of **PF-03814735**

Parameter	Value	Reference
Aurora A (human recombinant)	IC ₅₀ : 0.8 nM	[3]
Aurora B (human recombinant)	IC ₅₀ : 5.0 nM	[3]
HCT-116 (Colon)	IC ₅₀ : 42 nM	[1]
HL-60 (Leukemia)	IC ₅₀ : 150 nM	[1]
A549 (Lung)	IC ₅₀ : Not specified	[1]
H125 (Lung)	IC ₅₀ : Not specified	[1]

Table 2: In Vivo Antitumor Efficacy of **PF-03814735** in Xenograft Models

Xenograft Model	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
HCT-116 (Colon)	10 mg/kg, once daily for 10 days	Not specified	[7]
HCT-116 (Colon)	20 mg/kg, once daily for 10 days	≥50%	[7]
HCT-116 (Colon)	30 mg/kg, once daily for 10 days	≥50%	[7]
A2780 (Ovarian)	Not specified	Significant	[7]
MDA-MB-231 (Breast)	Not specified	Significant	[7]
Colo-205 (Colon)	Not specified	Significant	[7]
HL-60 (Leukemia)	Not specified	Significant	[7]
NCI-H82 (Lung)	15 mg/kg, once daily	Less effective	[4]
NCI-H82 (Lung)	80 mg/kg, weekly	More effective	[4]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **PF-03814735** in solid tumor cell lines.

Materials:

- Solid tumor cell lines (e.g., HCT-116, MDA-MB-231)
- Complete growth medium
- **PF-03814735**
- Dimethyl sulfoxide (DMSO)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2×10^3 cells per well in 100 μ L of complete growth medium and incubate for 24 hours.[8]
- Compound Preparation: Prepare a stock solution of **PF-03814735** in DMSO. Create a serial dilution of **PF-03814735** in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 μ M.
- Treatment: Remove the medium from the wells and add 100 μ L of the **PF-03814735** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software.

Protocol 2: High-Content Immunofluorescence Imaging of Phospho-Aurora Kinases

This protocol describes the visualization and quantification of the inhibition of Aurora kinase phosphorylation in response to **PF-03814735** treatment.

Materials:

- Solid tumor cell lines (e.g., MDA-MB-231)
- 96-well imaging plates
- **PF-03814735**
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibodies:
 - Rabbit anti-phospho-Aurora A (Thr288)
 - Rabbit anti-phospho-Aurora B (Thr232)
- Alexa Fluor 488-conjugated anti-rabbit IgG secondary antibody
- DAPI (4',6-diamidino-2-phenylindole)
- High-content imaging system

Procedure:

- Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 96-well imaging plate and allow them to adhere. Treat the cells with 300 nM **PF-03814735** or vehicle (DMSO) for 4 hours.[\[1\]](#)
- Fixation: Gently remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 15 minutes on ice.[\[9\]](#)
- Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

- Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer (e.g., 1:1000) and incubate the cells overnight at 4°C.[9]
- Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody (e.g., 1:250 dilution in blocking buffer) for 1 hour at room temperature in the dark.[9]
- Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 10 minutes.
- Imaging: Acquire images using a high-content imaging system.
- Image Analysis: Quantify the fluorescence intensity of phospho-Aurora A/B in the nucleus and cytoplasm using appropriate image analysis software.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following treatment with **PF-03814735**.

Materials:

- Solid tumor cell lines (e.g., HCT-116)
- **PF-03814735**
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Treat HCT-116 cells with 300 nM **PF-03814735** or vehicle (DMSO) for 4 and 48 hours.[1]
- Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

- Fixation: Resuspend the cell pellet in 500 μ L of PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 3 hours.[9]
- Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 100 μ L of PI staining solution and incubate for at least 30 minutes at 37°C in the dark.[9]
- Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of polyploid (>4N) cells.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of **PF-03814735** in a subcutaneous xenograft model.

Materials:

- Immunocompromised mice (e.g., SCID or nude mice)
- Solid tumor cell lines (e.g., HCT-116)
- Matrigel (optional)
- **PF-03814735**
- Vehicle for oral gavage (e.g., 10% DMSO, 90% (20% SBE- β -CD in Saline))[4]
- Digital calipers

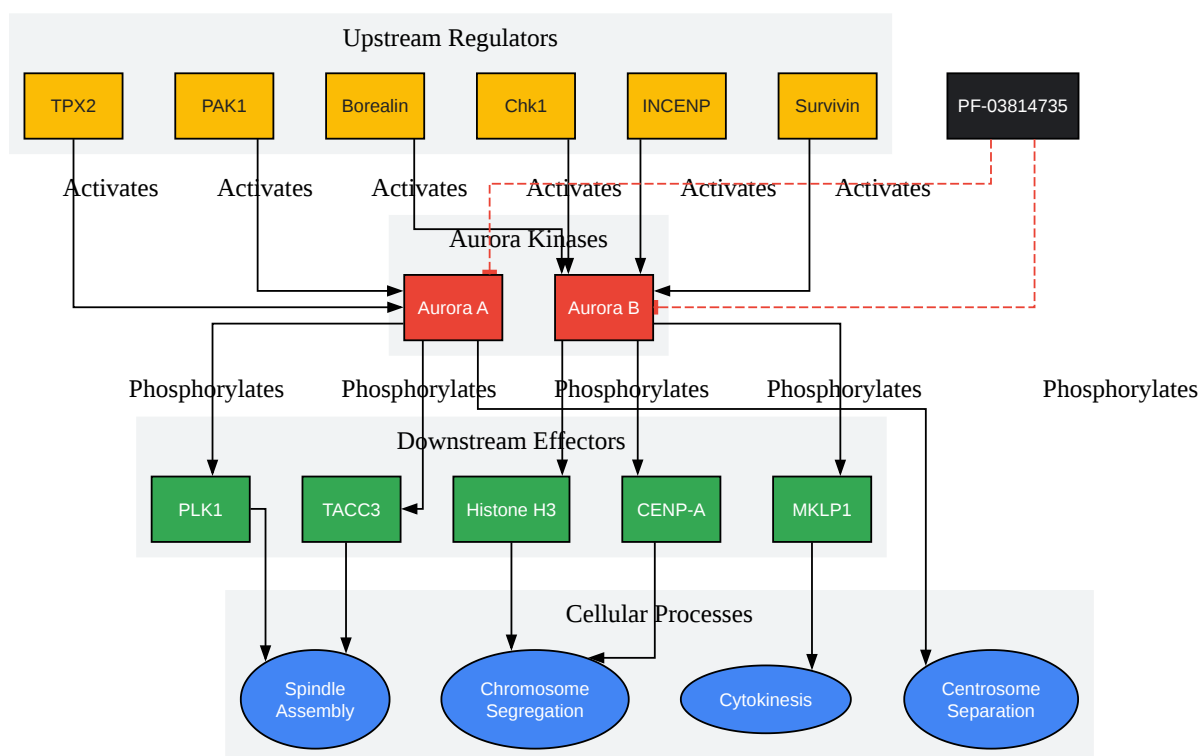
Procedure:

- Cell Implantation: Subcutaneously inject 5×10^6 HCT-116 cells in 200 μ L of PBS into the flank of each mouse.[10]
- Tumor Growth and Randomization: Monitor tumor growth twice weekly. When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment and control groups.

[10]

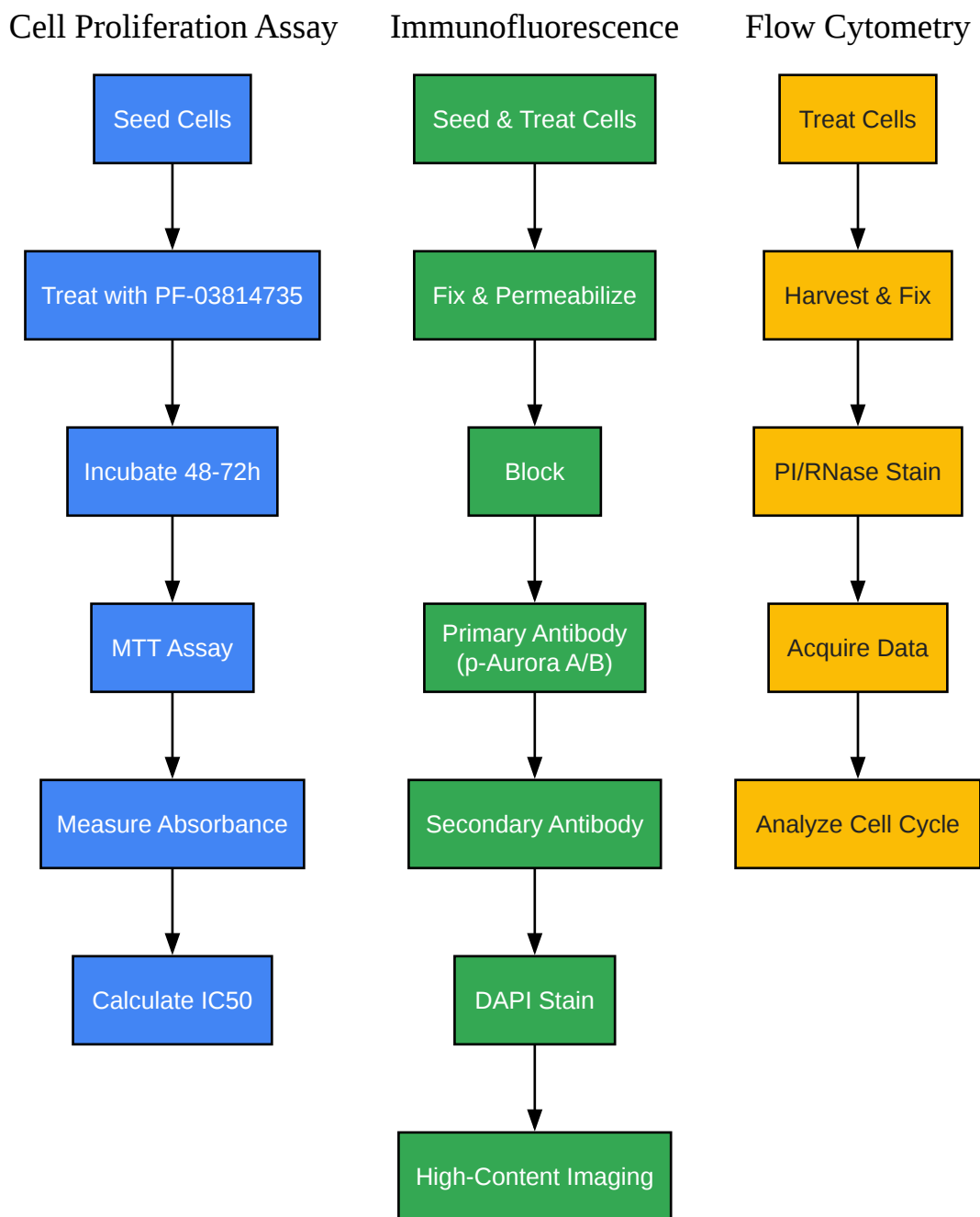
- Drug Administration: Administer **PF-03814735** or vehicle via oral gavage at the desired dose and schedule (e.g., 20 mg/kg, once daily for 10 days).[7]
- Tumor Measurement: Measure tumor length (L) and width (W) with digital calipers twice a week and calculate the tumor volume using the formula: $V = 1/2 (\text{Length} \times \text{Width}^2)$.[11]
- Efficacy Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Calculate the tumor growth inhibition (TGI) at the end of the study.
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised, fixed in formalin, and paraffin-embedded for immunohistochemical analysis of biomarkers like phospho-histone H3.[12]

Mandatory Visualizations



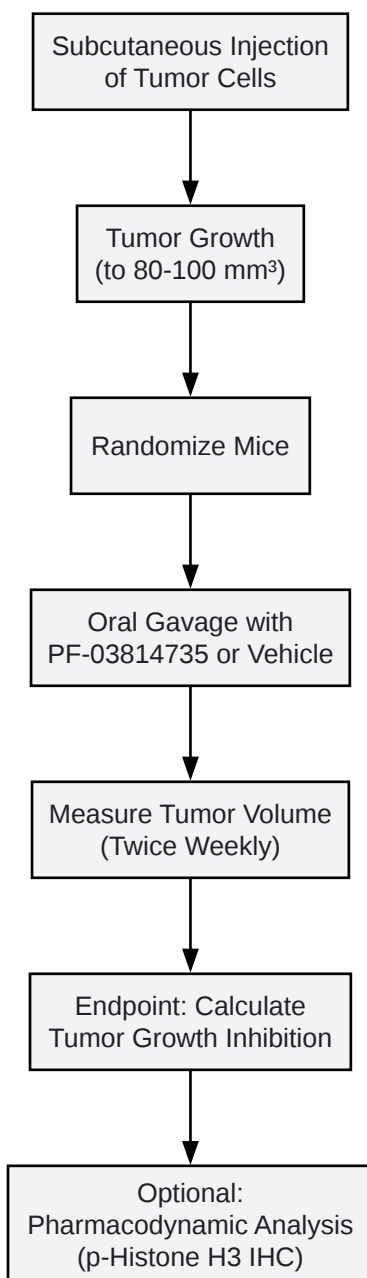
[Click to download full resolution via product page](#)

Caption: Aurora Kinase Signaling Pathway and **PF-03814735** Inhibition.



[Click to download full resolution via product page](#)

Caption: In Vitro Experimental Workflow for **PF-03814735** Efficacy.



[Click to download full resolution via product page](#)

Caption: In Vivo Xenograft Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. biosb.com [biosb.com]
- To cite this document: BenchChem. [Protocol for Assessing PF-03814735 Efficacy in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612103#protocol-for-assessing-pf-03814735-efficacy-in-solid-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com